molecular formula C16H20N4O3S B2756653 N-(1-((4-ethoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine CAS No. 2034303-75-6

N-(1-((4-ethoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

Cat. No.: B2756653
CAS No.: 2034303-75-6
M. Wt: 348.42
InChI Key: JYQVTKBXUPENLF-UHFFFAOYSA-N
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Description

N-(1-((4-ethoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-((4-ethoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the azetidine ring, followed by the introduction of the sulfonyl group and the pyrimidine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-((4-ethoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in appropriate solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.

Scientific Research Applications

N-(1-((4-ethoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-((4-ethoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-((4-methoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
  • N-(1-((4-ethoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
  • N-(1-((4-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

Uniqueness

N-(1-((4-ethoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

IUPAC Name

N-[1-(4-ethoxy-3-methylphenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-3-23-15-6-5-14(9-12(15)2)24(21,22)20-10-13(11-20)19-16-17-7-4-8-18-16/h4-9,13H,3,10-11H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQVTKBXUPENLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)NC3=NC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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